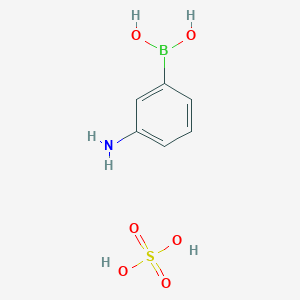

3-Aminophenylboronic Acid Hemisulfate

Vue d'ensemble

Description

L’Acide M-aminophénylboronique est un composé organique appartenant à la classe de l’aniline et des anilines substituées. Il contient une partie aminobenzène et un groupe acide boronique. Ce composé est connu pour ses propriétés chimiques uniques et ses applications dans divers domaines tels que la chimie, la biologie et la médecine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’Acide M-aminophénylboronique peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction de l’acide 3-nitrophénylboronique avec un agent réducteur tel que le palladium sur carbone (Pd/C) sous hydrogène gazeux pour obtenir de l’Acide M-aminophénylboronique . Une autre méthode implique l’utilisation de dérivés d’acide boronique et de réactions d’amination pour introduire le groupe amino sur le cycle phényle .

Méthodes de production industrielle

La production industrielle de l’Acide M-aminophénylboronique implique généralement une synthèse à grande échelle utilisant des méthodes similaires à celles décrites ci-dessus. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des techniques de purification avancées .

Analyse Des Réactions Chimiques

Types de réactions

L’Acide M-aminophénylboronique subit différents types de réactions chimiques, notamment :

Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitroso ou nitro.

Réduction : Le groupe nitro peut être réduit en groupe amino.

Substitution : Le groupe acide boronique peut participer aux réactions de couplage Suzuki-Miyaura pour former des liaisons carbone-carbone.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d’hydrogène (H₂O₂).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l’hydrogène gazeux (H₂) avec un catalyseur au palladium sont couramment utilisés.

Principaux produits formés

Oxydation : Dérivés nitroso et nitro.

Réduction : Dérivés aminés.

Substitution : Divers composés aromatiques substitués en fonction du partenaire de couplage.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₁₂H₁₄B₂N₂O₈S

- Molecular Weight : Approximately 367.94 g/mol

- Appearance : White crystalline powder, soluble in water

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

APB-HS is widely used as a reagent in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. This reaction is catalyzed by palladium complexes, allowing for the efficient synthesis of complex organic molecules with high regioselectivity .

Functionalization of Polymers

The boronic acid group in APB-HS can be further functionalized to create boronate-functionalized monomers. These monomers are crucial for preparing high-quality polymer films with desirable properties for various applications, including electronics and coatings.

| Application Area | Specific Use |

|---|---|

| Organic Chemistry | Suzuki-Miyaura coupling for C-C bond formation |

| Material Science | Synthesis of boronate-functionalized polymers |

Biological Applications

Boronate Affinity Chromatography

APB-HS is employed in the purification of proteins and antibodies through boronate affinity chromatography. This method takes advantage of the compound's ability to selectively bind cis-diols present in glycoproteins, facilitating their separation from other biomolecules .

Drug Delivery Systems

Research indicates potential applications of APB-HS in drug delivery systems due to its interaction with glycosylated biomolecules. Its reversible binding capabilities can be harnessed to improve the targeting and release profiles of therapeutic agents .

Sensor Development

Glucose Sensing

APB-HS has been utilized in the development of phenylboronic acid-functionalized inverse opal hydrogels designed for glucose sensing within microfluidic flow cells. This application demonstrates its utility in biosensors that require specificity to saccharides .

| Application Area | Specific Use |

|---|---|

| Biosensing | Glucose sensing using functionalized hydrogels |

| Diagnostics | Development of diagnostic tools based on diol interactions |

Case Study 1: Synthesis of Functionalized Polymers

A study demonstrated the use of APB-HS as a key building block in synthesizing functionalized polymers through Suzuki-Miyaura coupling. The resulting polymers exhibited enhanced mechanical properties and thermal stability, making them suitable for advanced material applications.

Case Study 2: Protein Purification

In a research project focusing on protein purification, APB-HS was successfully employed to isolate glycosylated proteins from complex biological mixtures. The study highlighted the efficiency of boronate affinity chromatography using APB-HS, achieving high purity levels necessary for downstream applications in therapeutic development .

Mécanisme D'action

L’Acide M-aminophénylboronique exerce ses effets par sa capacité à former des liaisons covalentes réversibles avec les diols et autres nucléophiles. Cette interaction est cruciale pour son utilisation en chromatographie d’affinité et en applications de détection. Le groupe acide boronique interagit avec les groupes diol des biomolécules, formant un complexe stable qui peut être facilement manipulé pour diverses applications .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide phénylboronique : N’a pas le groupe amino, ce qui le rend moins polyvalent dans certaines applications.

Acide 4-aminophénylboronique : Structure similaire mais avec le groupe amino en position para, ce qui conduit à une réactivité et des applications différentes.

Acide 2-aminophénylboronique : Le groupe amino est en position ortho, ce qui affecte ses propriétés chimiques et ses utilisations.

Unicité

L’Acide M-aminophénylboronique est unique en raison de la présence à la fois du groupe amino et du groupe acide boronique sur le même cycle aromatique. Cette double fonctionnalité lui permet de participer à une large gamme de réactions chimiques et le rend très précieux dans diverses applications scientifiques et industrielles .

Activité Biologique

3-Aminophenylboronic acid hemisulfate (APBA) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its unique properties, particularly its ability to interact with biomolecules. This article presents a comprehensive overview of the biological activity of APBA, including its mechanisms of action, applications in biosensing and drug delivery, and relevant case studies.

This compound is characterized by the presence of a boronic acid functional group, which allows it to form reversible covalent bonds with diols. This property is crucial for its biological activities, particularly in the context of glucose sensing and drug formulation.

Mechanisms of Biological Activity

- Glucose Recognition : APBA has been extensively studied for its ability to selectively bind glucose and other diols. The binding mechanism involves the formation of boronate esters, which can be exploited in glucose-sensitive applications such as drug delivery systems and biosensors .

- Anticancer Activity : Research indicates that APBA can inhibit tubulin polymerization, a critical process in cell division. This inhibition leads to cytotoxic effects on cancer cells, making it a candidate for anticancer therapies. Studies have shown that derivatives of APBA exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells .

- Inhibition of Bacterial Virulence : APBA has been identified as a potential inhibitor of bacterial virulence factors. Its ability to interfere with the function of certain enzymes in bacteria like Staphylococcus aureus suggests its role in combating bacterial infections .

Applications in Biosensing

The unique properties of APBA make it suitable for use in biosensors. For example:

- Glucose Sensors : Modified electrodes incorporating APBA have demonstrated high sensitivity and selectivity for glucose detection. These sensors operate effectively in physiological conditions, making them ideal for monitoring blood glucose levels in diabetic patients .

- Electrochemical Biosensors : Studies have shown that APBA can be used to develop electrochemical sensors capable of detecting low concentrations of analytes with high specificity, which is essential for clinical diagnostics .

Case Study 1: Glucose-Responsive Nanogels

A study reported the synthesis of glucose-responsive nanogels using APBA as a recognition element. These nanogels exhibited significant swelling behavior in response to glucose concentrations, demonstrating their potential application in targeted drug delivery systems .

Case Study 2: Anticancer Activity Evaluation

In vitro studies evaluated the anticancer properties of APBA derivatives against human breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the disruption of microtubule dynamics .

Case Study 3: Bacterial Inhibition

Research highlighted the role of APBA in inhibiting virulence factors in Staphylococcus aureus. The compound was shown to interfere with bacterial metabolism, leading to reduced virulence and increased susceptibility to antibiotics .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key structural features of 3-aminophenylboronic acid derivatives, and how are they characterized experimentally?

The crystal structure of 3-aminophenylboronic acid monohydrate (a related derivative) reveals a hydrogen-bonded network formed via β(OH)₂⋯(HO)₂B synthons and water-mediated interactions. X-ray diffraction analysis shows a 1D chain structure along the a-axis, stabilized by O⋯H⋯N and N⋯H⋯O bonds, forming a 3D network . For the hemisulfate form, solubility in water and thermal stability (>300°C melting point) are critical physical properties, though crystallization conditions (e.g., solvent mixtures like benzene-methanol-water) must be optimized to obtain single crystals for structural analysis .

Q. What is the recommended methodology for synthesizing 3-aminophenylboronic acid hemisulfate?

While direct synthesis protocols for the hemisulfate salt are not explicitly detailed in the literature, common routes for analogous boronic acids involve:

- Reduction of nitro precursors (e.g., 3-nitrobenzene boronic acid) using palladium catalysts or hydrogenation.

- Acid-base reactions with sulfuric acid to form the hemisulfate salt from the free boronic acid .

Purification typically involves recrystallization from aqueous or alcohol-based solvents, followed by characterization via NMR, FTIR, and elemental analysis to confirm sulfate incorporation .

Q. How does solubility and storage condition affect experimental reproducibility?

this compound is water-soluble, but storage conditions vary: some sources recommend room temperature , while others specify refrigeration (0–6°C) to prevent hydrolysis or aggregation . For consistent results, pre-dissolve the compound in deionized water immediately before use, and verify pH stability (boronic acids are pH-sensitive, with optimal binding near physiological pH) .

Advanced Research Questions

Q. How can this compound be integrated into fluorescent probes for glucose sensing?

The compound’s boronic acid moiety binds cis-diols in sugars, enabling its use in glucose-sensitive probes. A validated method includes:

- Conjugating the compound with 4-sulfo-1,8-naphthalic anhydride via nucleophilic substitution to form a fluorescent dye.

- Testing fluorescence quenching/enhancement in the presence of glucose, with calibration against competing sugars (e.g., fructose) to assess selectivity .

- Optimizing the boronic acid’s position (ortho vs. para) on the aromatic ring to tune binding affinity and optical response .

Q. What strategies improve the performance of molecularly imprinted polymers (MIPs) using this compound for protein recognition?

3-Aminophenylboronic acid serves as a functional monomer in MIPs due to its affinity for glycoproteins. Key steps:

- Polymerize the monomer with ammonium persulfate in the presence of a protein template (e.g., horseradish peroxidase).

- Optimize washing protocols (e.g., SDS solutions) to remove non-specifically bound templates while retaining imprinted cavities.

- Validate binding specificity via surface plasmon resonance (SPR) or quartz crystal microbalance (QCM), adjusting pH (7–9) to enhance boronate ester formation .

Q. How is computational modeling used to predict interactions between this compound and biological targets?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) assess electronic properties and binding modes. For example:

- Molecular docking studies evaluate binding affinity to viral proteases (e.g., SARS-CoV-2 main protease) via boronic acid’s nucleophilic reactivity.

- Comparative analyses with substituted phenylboronic acids (e.g., 4-formyl derivatives) identify structural determinants of inhibitory activity .

Q. What methodologies enable its use in electrochemical biosensors for glycated hemoglobin (HbA1c) detection?

- Functionalize magnetic nanoparticles with this compound to selectively bind HbA1c’s glycosylated residues.

- Integrate nanoparticles into screen-printed electrodes modified with carbon nanotubes and chitosan sol-gel layers.

- Measure amperometric responses at 0.10 V, achieving detection limits of 6 mg/mL for HbA1c with minimal interference from hemoglobin .

Q. Data Contradictions and Resolutions

- Storage Conditions : Discrepancies between room temperature and refrigerated storage may arise from batch-specific stability or hydration state. Always refer to supplier COA (Certificate of Analysis) for guidance.

- Structural Data : Crystal structures for the monohydrate form do not directly apply to the hemisulfate; confirm salt form via elemental analysis before structural studies.

Propriétés

IUPAC Name |

(3-aminophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZFEHDNIAQMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

280563-63-5 | |

| Record name | Poly(3-aminophenylboronic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=280563-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10867227 | |

| Record name | 3-Aminophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30418-59-8, 66472-86-4 | |

| Record name | 3-Aminophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30418-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminobenzeneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030418598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminophenylboric acid hemisulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066472864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (m-aminophenyl)metaboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPHENYLBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44U8ADR772 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.